molecular formula C7H12N2O B2690384 2,7-Diazaspiro[3.5]nonan-1-one CAS No. 1147422-92-1

2,7-Diazaspiro[3.5]nonan-1-one

Cat. No. B2690384
CAS RN: 1147422-92-1
M. Wt: 140.186
InChI Key: ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 140.19 . The structure of the molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Beta-Lactam .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives can act as covalent inhibitors against KRAS G12C .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Cholinergic Properties

2,7-Diazaspiro[3.5]nonan-1-ones have been synthesized and evaluated for their cholinergic properties. However, a study found that these compounds did not show significant cholinergic activities at either central or peripheral levels (Cignarella, Villa, & Barlocco, 1994).

Muscarinic Agent Activity

Similar compounds, N-substituted-3-[1-alkyl(aryl)-4-piperidyl]azetidin-2-ones, structurally related to 2,7-diazaspiro[3.5]nonan-1-ones, were synthesized and tested as muscarinic agents. However, these also lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

Improved Synthesis

An improved synthesis method for diazaspiro[4.4] nonane, closely related to 2,7-diazaspiro[3.5]nonan-1-one, has been developed. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).

Antibacterial Applications

Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane and related compounds have been prepared, exhibiting potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Antitubercular Properties

Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

Osteoclast Activity Inhibition

Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been synthesized, showing potential in inhibiting both mouse and human osteoclast activity. This could lead to new antiosteoporotic drugs (Mounier et al., 2020).

Applications in Organic Synthesis

1,2-Diaza-1,3-butadienes react with dimethyl malonate to produce new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure, demonstrating a useful route in organic synthesis (Attanasi, Crescentini, Filippone, & Mantellini, 2001).

Spiroindoline Synthesis

The spiroindoline skeleton, featuring 2,7-diazaspiro[4.4]nonane, is a component of various biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization succession to construct spiroindolines has been developed (Pan et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alternation in human cancer .

Mode of Action

This compound interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .

Biochemical Pathways

The binding of this compound to the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high metabolic stability in human and mouse liver microsomes . This stability suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The binding of this compound to the KRAS G12C protein inhibits the protein’s activity . This inhibition can lead to a decrease in cellular proliferation and differentiation, potentially slowing the growth of cancer cells . In a mouse model, this compound showed a dose-dependent antitumor effect .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. For example, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8 degrees Celsius . These conditions help maintain the compound’s stability and efficacy .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers One relevant paper is "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity" . This paper discusses the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors against KRAS G12C.

Biochemical Analysis

Biochemical Properties

2,7-Diazaspiro[3.5]nonan-1-one interacts with the KRAS G12C protein . The compound binds in the switch-II pocket of KRAS G12C, a critical area for the protein’s function .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It acts as a potent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the switch-II pocket of KRAS G12C . This binding interaction leads to the inhibition of the protein, thereby affecting its function at the molecular level.

Temporal Effects in Laboratory Settings

The compound has been shown to have high metabolic stabilities in human and mouse liver microsomes .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects.

Metabolic Pathways

Given its interaction with KRAS G12C, it is likely that it interacts with enzymes or cofactors related to this protein .

properties

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-oxo-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester (150 mg, 0.624 mmol) in DCM (6 mL) was added TFA (3 mL) and the resulting solution stirred at RT for 1 h. The crude reaction mixture was loaded onto a Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to provide 2,7-diaza-spiro[3.5]nonan-1-one as a colourless oil. To a suspension of 2,7-diaza-spiro[3.5]nonan-1-one (0.624 mmol) in dichloroethane (13 mL) were added 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (130 mg, 0.458 mmol) and sodium triacetoxyborohydride (146 mg, 0.689 mmol) and the resulting suspension stirred at RT for 18 h. The reaction was quenched with water and loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH. The resulting residue was then purified by column chromatography to give the title compound as a white solid (93 mg, 50%)
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.